molecular formula C17H15BrO3 B3861006 (2E)-3-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 5529-76-0

(2E)-3-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3861006
CAS No.: 5529-76-0
M. Wt: 347.2 g/mol
InChI Key: RQFXGMWTKKDANK-SOFGYWHQSA-N
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Description

The compound (2E)-3-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone backbone. Its structure features a 3-bromophenyl group at the β-position and a 3,4-dimethoxyphenyl group at the α-position (Figure 1). The bromine atom and methoxy substituents influence electronic properties, molecular planarity, and intermolecular interactions, making it a subject of interest in crystallography and materials science .

Properties

IUPAC Name

(E)-3-(3-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO3/c1-20-16-9-7-13(11-17(16)21-2)15(19)8-6-12-4-3-5-14(18)10-12/h3-11H,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFXGMWTKKDANK-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416892
Record name ZINC04996840
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5529-76-0
Record name ZINC04996840
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the bromine atom.

Scientific Research Applications

(2E)-3-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.

    Signal Transduction: It may modulate signaling pathways that regulate cell growth and survival.

    Gene Expression: The compound could influence the expression of genes related to inflammation and cancer.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogous Compounds

Substituent Position and Dihedral Angles

The position of bromine and methoxy groups significantly impacts molecular conformation. Key comparisons include:

Table 1: Dihedral Angles and Substituent Effects
Compound Name Bromo Position Methoxy Positions Dihedral Angle (°) Reference
(2E)-3-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)propenone 3 3,4 9.30–50.18*
(E)-3-(2-Bromophenyl)-1-(3,4-dimethoxyphenyl)propenone 2 3,4 10.8
3-(3,4-Dimethoxyphenyl)-1-(4-bromophenyl)propenone 4 3,4 4.85–9.30
(E)-3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)propenone - 3,4 47.81–50.18
(2E)-1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)propenone 3 - 10.8

*Dihedral angles vary based on symmetry-independent molecules in the crystal lattice.

  • Bromine Position: The 3-bromo analog (target compound) exhibits smaller dihedral angles (9.30–50.18°) compared to the 4-bromo analog (4.85–9.30°), indicating greater planarity in the latter due to reduced steric hindrance . The 2-bromo isomer () forms a dihedral angle of 10.8°, suggesting moderate non-planarity.
  • Methoxy Groups: The 3,4-dimethoxy substitution enhances electron-donating effects, stabilizing the enone system. Compounds with fewer methoxy groups (e.g., benzodioxol derivatives) show similar planarity but distinct packing patterns .

Crystal Packing and Intermolecular Interactions

  • Halogen Bonding : The 3-bromo substituent in the target compound participates in C–Br···π interactions, influencing layer formation in the crystal lattice. In contrast, 4-bromo analogs exhibit tighter packing due to reduced steric bulk .
  • Methoxy Effects: The 3,4-dimethoxy groups engage in C–H···O hydrogen bonds, contributing to herringbone or layered arrangements. For example, (2E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)propenone forms coplanar layers with a dihedral angle of 10.8° between the bromophenyl and propenone units .
Table 2: Crystallographic Data Comparison
Compound Name Space Group Unit Cell Parameters (Å, °) Reference
(2E)-3-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)propenone P21/c a=14.237, b=8.181, c=11.717, β=100.658
(E)-3-(2-Bromophenyl)-1-(3,4-dimethoxyphenyl)propenone P1 a=8.296, b=13.883, c=14.671, α=64.185, β=83.560
3-(3,4-Dimethoxyphenyl)-1-(4-bromophenyl)propenone P21/n a=10.552, b=5.893, c=21.764, β=95.47

Electronic and Spectral Properties

  • UV-Vis Spectra: The conjugation length in the target compound is comparable to analogs like (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)propenone, with absorption maxima near 350–370 nm. Bromine’s electron-withdrawing nature red-shifts absorption relative to fluorine-substituted analogs .
  • 13C NMR : The carbonyl carbon in the target compound resonates at δ~190 ppm, consistent with other chalcones. Methoxy groups appear at δ~55–60 ppm, while bromine’s deshielding effect shifts aromatic carbons upfield .

Q & A

Basic: What are the recommended synthetic routes for (2E)-3-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one?

Answer:
The compound is typically synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between a ketone (e.g., 3-bromoacetophenone) and an aldehyde (e.g., 3,4-dimethoxybenzaldehyde). The reaction proceeds in ethanol or methanol under reflux (60–80°C) with NaOH/KOH as the base. Key parameters include:

  • Molar ratio : 1:1 ketone-to-aldehyde for optimal yield.
  • Reaction time : 6–12 hours.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

Answer:
Byproduct formation (e.g., Z-isomers or dimerization) can be mitigated by:

  • Temperature control : Lower temperatures (40–50°C) reduce side reactions but prolong reaction time.
  • Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances regioselectivity .
  • Continuous flow reactors : Improve mixing and heat transfer, increasing yield to >85% compared to batch methods (60–70%) .
  • In situ monitoring : FT-IR or HPLC tracks intermediate formation to adjust conditions dynamically .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 7.8–8.2 ppm (α,β-unsaturated ketone protons), δ 3.8–4.0 ppm (methoxy groups).
    • ¹³C NMR : Carbonyl signal at ~190 ppm; aromatic carbons between 110–150 ppm .
  • IR : Strong C=O stretch at ~1650 cm⁻¹ and C-Br at ~560 cm⁻¹ .
  • XRD : Confirms E-configuration and dihedral angles between aromatic rings .

Advanced: How to resolve contradictions between experimental and computational data (e.g., DFT vs. XRD bond lengths)?

Answer:
Discrepancies often arise from:

  • Solvent effects : DFT calculations in vacuum vs. XRD in solid state. Use polarizable continuum models (PCM) for DFT to mimic solvent environments .
  • Thermal motion : XRD measures time-averaged positions, while DFT assumes static structures. Apply thermal ellipsoid correction in XRD refinement .
  • Functional selection : Hybrid functionals (e.g., B3LYP-D3) improve agreement with experimental geometries .

Basic: What biological activities have been reported for structurally similar compounds?

Answer:
Analogous chalcones exhibit:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli due to membrane disruption .
  • Anticancer potential : IC₅₀ of 10–20 µM in MCF-7 cells via apoptosis induction (caspase-3 activation) .
  • Antioxidant effects : DPPH scavenging with EC₅₀ ~15 µM, attributed to methoxy and bromine substituents .
    Note: Specific data for this compound requires validation through in vitro assays .

Advanced: How does non-merohedral twinning affect crystallographic analysis of this compound?

Answer:
Non-merohedral twinning (observed in similar bromophenyl chalcones) complicates structure determination by:

  • Overlapping reflections : Use twin refinement in SHELXL with HKLF5 format to deconvolute data .
  • Metric similarity : Twin law matrices (e.g., 180° rotation about [100]) require careful indexing in CrysAlis PRO .
  • R-factor optimization : Target Rint < 0.05 and wR₂ < 0.15 during refinement .

Basic: What is the role of the bromine substituent in structure-activity relationships (SAR)?

Answer:
The 3-bromophenyl group :

  • Enhances lipophilicity (logP ~3.5), improving membrane permeability.
  • Stabilizes π-π stacking with target proteins (e.g., kinase ATP-binding sites) .
  • Reduces metabolic degradation compared to chloro/fluoro analogs .

Advanced: What analytical methods quantify trace impurities in this compound?

Answer:

  • HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), mobile phase MeCN:H₂O (70:30), flow rate 1 mL/min. LOD: 0.1% .
  • LC-MS/MS : MRM transitions m/z 385 → 212 (quantitative ion) and 385 → 170 (confirmatory ion) .
  • TGA-DSC : Detects solvent residues (<0.5% w/w) with heating rate 10°C/min under N₂ .

Basic: How do solvent polarity and proticity influence the compound’s reactivity?

Answer:

  • Polar aprotic solvents (DMF, DMSO): Stabilize transition states in nucleophilic additions (e.g., Michael acceptors) .
  • Protic solvents (MeOH, EtOH): Promote keto-enol tautomerism, altering reaction pathways .
  • Dielectric constant (ε) : Higher ε increases solubility but may reduce reaction rates (e.g., ε = 32.7 for MeOH vs. 20.7 for EtOH) .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : AutoDock Vina with Lamarckian GA, grid box 60 × 60 × 60 Å centered on COX-2 active site. ΔG ≈ -9.5 kcal/mol suggests strong binding .
  • MD simulations : GROMACS with CHARMM36 force field; RMSD < 2 Å over 100 ns indicates stable protein-ligand complexes .
  • QSAR models : Use 2D descriptors (e.g., topological polar surface area, molar refractivity) to correlate structure with IC₅₀ values .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

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